molecular formula C12H20O4 B1245580 Cladospolide B CAS No. 96443-55-9

Cladospolide B

Cat. No. B1245580
CAS RN: 96443-55-9
M. Wt: 228.28 g/mol
InChI Key: PLHJPQNLCWFPFY-VQPFVQDKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cladospolide B is a natural product found in Cladosporium tenuissimum and Cladosporium cladosporioides with data available.

Scientific Research Applications

Synthesis and Structure Analysis

  • Cladospolide B, along with its variants such as cladospolide C and iso-cladospolide B, has been a subject of extensive research focusing on its synthesis and structural determination. The enantioselective synthesis of this compound and its enantiomers has been achieved using various methods. For instance, Xing and O'Doherty (2009) developed a method involving an alkyne zipper reaction, highly enantioselective Noyori ynone reduction, and Sharpless dihydroxylation for the synthesis of this compound, C, and (ent)-cladospolide D (Xing & O'Doherty, 2009). Franck et al. (2001) described a synthetic pathway for iso-cladospolide B, contributing to the determination of its absolute configurations (Franck et al., 2001).

Biological Evaluation and Activities

  • The biological activities of this compound and its variants have been explored in various studies. Notably, Reddy et al. (2012) conducted total syntheses of iso-cladospolide B variants without using any protecting groups and tested their activities against different cancer cell lines (Reddy et al., 2012). Similarly, Huang et al. (2019) isolated a new macrolide compound named thiocladospolide E and cladospamide A, along with the known this compound, from a mangrove endophytic fungus, testing their antibacterial and cytotoxic activity (Huang et al., 2019).

Chemical Investigations and Novel Compounds

  • This compound has also been a focal point in the discovery and characterization of novel compounds. For example, Smith et al. (2000) reported the isolation of novel hexaketide compounds including iso-cladospolide B from a marine fungal species, contributing to the understanding of polyketide metabolites (Smith et al., 2000).

properties

CAS RN

96443-55-9

Molecular Formula

C12H20O4

Molecular Weight

228.28 g/mol

IUPAC Name

(3Z,5S,6S,12S)-5,6-dihydroxy-12-methyl-1-oxacyclododec-3-en-2-one

InChI

InChI=1S/C12H20O4/c1-9-5-3-2-4-6-10(13)11(14)7-8-12(15)16-9/h7-11,13-14H,2-6H2,1H3/b8-7-/t9-,10-,11-/m0/s1

InChI Key

PLHJPQNLCWFPFY-VQPFVQDKSA-N

Isomeric SMILES

C[C@H]1CCCCC[C@@H]([C@H](/C=C\C(=O)O1)O)O

SMILES

CC1CCCCCC(C(C=CC(=O)O1)O)O

Canonical SMILES

CC1CCCCCC(C(C=CC(=O)O1)O)O

synonyms

cladospolide B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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